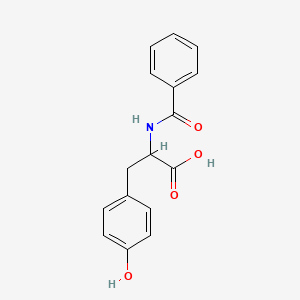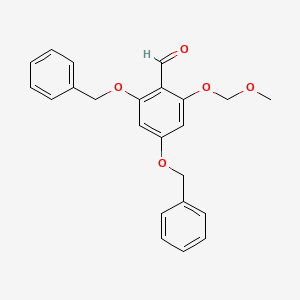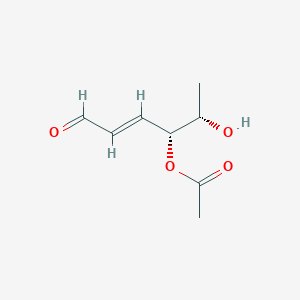
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- is a chemical compound with a specific stereochemistry. It is an organic molecule that contains both hydroxyl and acetyloxy functional groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hexenal and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product. The temperature and pressure are carefully monitored to ensure optimal yield.
Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- may involve large-scale reactors and continuous flow processes to maximize efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- exerts its effects involves interactions with molecular targets and pathways. The hydroxyl and acetyloxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexenal: A related compound with similar structural features but lacking the acetyloxy and hydroxyl groups.
4-Hydroxy-2-hexenal: Another similar compound with a hydroxyl group but without the acetyloxy group.
Uniqueness
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and acetyloxy groups
Eigenschaften
Molekularformel |
C8H12O4 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
[(E,2S,3R)-2-hydroxy-6-oxohex-4-en-3-yl] acetate |
InChI |
InChI=1S/C8H12O4/c1-6(10)8(4-3-5-9)12-7(2)11/h3-6,8,10H,1-2H3/b4-3+/t6-,8+/m0/s1 |
InChI-Schlüssel |
SHLAUVVFSGLENR-HVCAEDSRSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](/C=C/C=O)OC(=O)C)O |
Kanonische SMILES |
CC(C(C=CC=O)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


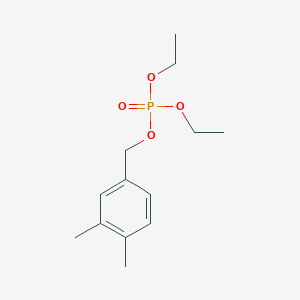
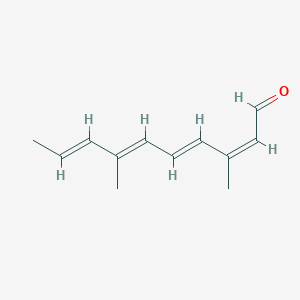
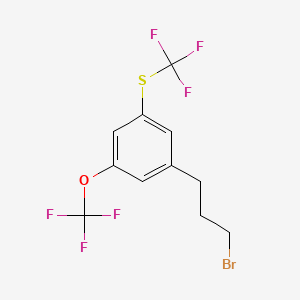

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
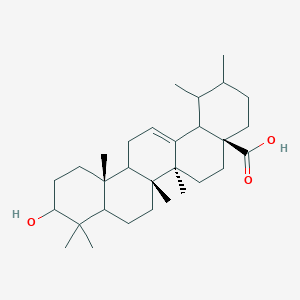
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)


